4-{[(4-OXO-6-PHENYL-1H-PYRIMIDIN-2-YL)SULFANYL]METHYL}BENZONITRILE
Overview
Description
4-{[(4-OXO-6-PHENYL-1H-PYRIMIDIN-2-YL)SULFANYL]METHYL}BENZONITRILE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring, a phenyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-OXO-6-PHENYL-1H-PYRIMIDIN-2-YL)SULFANYL]METHYL}BENZONITRILE typically involves multi-step reactions. One common method includes the reaction of 4-oxo-6-phenyl-1H-pyrimidine-2-thiol with benzyl bromide under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the reaction mixture is heated to reflux for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-OXO-6-PHENYL-1H-PYRIMIDIN-2-YL)SULFANYL]METHYL}BENZONITRILE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-{[(4-OXO-6-PHENYL-1H-PYRIMIDIN-2-YL)SULFANYL]METHYL}BENZONITRILE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or neuroprotection .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-OXO-6-PHENYL-1H-PYRIMIDIN-2-YL)SULFANYL]METHYL}BENZOIC ACID
- 4-{[(4-OXO-6-PHENYL-1H-PYRIMIDIN-2-YL)SULFANYL]METHYL}BENZAMIDE
- 4-{[(4-OXO-6-PHENYL-1H-PYRIMIDIN-2-YL)SULFANYL]METHYL}BENZALDEHYDE
Uniqueness
The uniqueness of 4-{[(4-OXO-6-PHENYL-1H-PYRIMIDIN-2-YL)SULFANYL]METHYL}BENZONITRILE lies in its specific structural features, such as the combination of a pyrimidine ring with a benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c19-11-13-6-8-14(9-7-13)12-23-18-20-16(10-17(22)21-18)15-4-2-1-3-5-15/h1-10H,12H2,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDVLODTOQLLGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=CC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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